REACTION_CXSMILES
|
C(O[CH:5]=[CH2:6])(=O)C.OS(O)(=O)=O.CCOC(C)=O.[I:18][C:19]1[N:27]=[C:26]2[C:22]([N:23]=[CH:24][NH:25]2)=[C:21]([Cl:28])[N:20]=1>[Hg](OC(C)=O)OC(C)=O>[Cl:28][C:21]1[N:20]=[C:19]([I:18])[N:27]=[C:26]2[C:22]=1[N:23]=[CH:24][N:25]2[CH:5]=[CH2:6] |f:1.2|
|
Name
|
H2SO4 EtOAc
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.CCOC(=O)C
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
IC1=NC(=C2N=CNC2=N1)Cl
|
Name
|
|
Quantity
|
73 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
catalyst
|
Smiles
|
[Hg](OC(=O)C)OC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
47.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 45-50° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A clear solution was formed
|
Type
|
CUSTOM
|
Details
|
A suspension formed again
|
Type
|
CUSTOM
|
Details
|
It was degassed
|
Type
|
CUSTOM
|
Details
|
A dark solution was formed
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
WASH
|
Details
|
Organic layer was washed with Sat. NaHCO3> dried Na2SO4
|
Type
|
CUSTOM
|
Details
|
The product was purified on silica gel chromatography column (1-5% MeOH/DCM)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C2N=CN(C2=NC(=N1)I)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |